Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate
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Overview
Description
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate is a chemical compound that features a furan ring, a carbamate group, and a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate typically involves the reaction of a furan derivative with a carbamate precursor under controlled conditions. One common method involves the use of ®-1-(furan-2-yl)ethanol as a starting material, which is then converted to the desired carbamate through a series of steps including oxidation and carbamation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted carbamates .
Scientific Research Applications
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a precursor for many furan-based chemicals.
Furfuryl alcohol: Another furan derivative with applications in resins and polymers.
2-Methylfuran: Used in the production of pharmaceuticals and as a solvent.
Uniqueness
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral studies .
Properties
CAS No. |
865086-36-8 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl N-[(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C10H13NO4/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
APBPKEYJGWNWEE-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CO1)NC(=O)OC |
Canonical SMILES |
CC(=O)CC(C1=CC=CO1)NC(=O)OC |
Origin of Product |
United States |
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